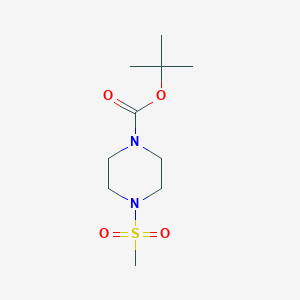

Tert-butyl 4-(methylsulfonyl)piperazine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 4-methylsulfonylpiperazine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O4S/c1-10(2,3)16-9(13)11-5-7-12(8-6-11)17(4,14)15/h5-8H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEVJRVHXORTWTR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)S(=O)(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60403715 |

Source

|

| Record name | tert-butyl 4-(methylsulfonyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60403715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

164331-38-8 |

Source

|

| Record name | tert-butyl 4-(methylsulfonyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60403715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Tert-butyl 4-(methylsulfonyl)piperazine-1-carboxylate

Abstract

This technical guide provides a comprehensive overview of the synthesis of tert-butyl 4-(methylsulfonyl)piperazine-1-carboxylate, a key building block in modern medicinal chemistry. We will explore the strategic chemical logic, from retrosynthetic analysis to the detailed mechanistic underpinnings of the core sulfonylation reaction. This document furnishes a robust, field-proven experimental protocol, complete with reagent specifications, safety considerations, and characterization data. The aim is to equip researchers, scientists, and drug development professionals with the necessary expertise to confidently and efficiently execute this synthesis.

Introduction and Strategic Importance

The piperazine moiety is a privileged scaffold in drug discovery, appearing in a vast array of therapeutic agents due to its favorable physicochemical properties and ability to engage in multiple biological interactions.[1][2] The specific compound, this compound, combines this valuable core with a methanesulfonyl (mesyl) group. The mesyl group is a potent electron-withdrawing group and a common pharmacophore that can act as a hydrogen bond acceptor, influencing the molecule's solubility, metabolic stability, and target-binding affinity.

The tert-butyloxycarbonyl (Boc) protecting group on one of the piperazine nitrogens is crucial. It deactivates one nitrogen, preventing undesired side reactions like disulfonylation, and allows for selective functionalization of the other nitrogen atom.[2] This strategic protection is a cornerstone of modern organic synthesis, enabling the construction of complex molecules in a controlled, stepwise manner.[2][3]

Retrosynthetic Analysis and Synthesis Strategy

A logical retrosynthetic disconnection of the target molecule breaks the nitrogen-sulfur bond. This approach points to two readily available and commercially accessible starting materials:

-

1-Boc-piperazine: The nucleophile, providing the piperazine core.

-

Methanesulfonyl chloride (MsCl): The electrophile, which introduces the methanesulfonyl group.

The forward synthesis is therefore a direct and efficient nucleophilic substitution reaction. The secondary amine of 1-Boc-piperazine attacks the electrophilic sulfur atom of methanesulfonyl chloride. This reaction requires a non-nucleophilic base to neutralize the hydrochloric acid (HCl) generated in situ, driving the reaction to completion and preventing the formation of the amine hydrochloride salt, which would be unreactive.

Mechanistic Insights: The Sulfonylation of a Secondary Amine

The core transformation is a nucleophilic acyl substitution at a sulfonyl group. The mechanism proceeds as follows:

-

Nucleophilic Attack: The lone pair of electrons on the secondary nitrogen of 1-Boc-piperazine attacks the electron-deficient sulfur atom of methanesulfonyl chloride.

-

Formation of a Tetrahedral Intermediate: This attack forms a transient, tetrahedral intermediate.

-

Chloride Elimination: The intermediate collapses, expelling a chloride ion as a good leaving group.

-

Deprotonation: A tertiary amine base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), removes the proton from the newly functionalized nitrogen atom. This step is crucial as it neutralizes the generated HCl and regenerates the free amine, preventing it from becoming protonated and unreactive.

The choice of an appropriate base and an inert solvent is critical for the success of this reaction. Aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are preferred as they readily dissolve the reactants without participating in the reaction.

Detailed Experimental Protocol

This protocol is a robust procedure for the synthesis of this compound.

Reagent and Materials Table

| Reagent/Material | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Role |

| 1-Boc-piperazine | C₉H₁₈N₂O₂ | 186.25 | 10.0 g | 53.69 | Nucleophile |

| Methanesulfonyl Chloride | CH₃ClO₂S | 114.55 | 4.8 mL (6.42 g) | 56.03 | Electrophile |

| Triethylamine (TEA) | C₆H₁₅N | 101.19 | 8.2 mL (5.98 g) | 59.10 | Base |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 100 mL | - | Solvent |

| Saturated NaHCO₃ (aq) | - | - | 50 mL | - | Quench/Wash |

| Brine (Saturated NaCl) | - | - | 50 mL | - | Wash |

| Anhydrous MgSO₄ | MgSO₄ | 120.37 | ~5 g | - | Drying Agent |

Step-by-Step Procedure

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 1-Boc-piperazine (10.0 g, 53.69 mmol).

-

Dissolution: Add dichloromethane (100 mL) and stir until all the solid has dissolved.

-

Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C.

-

Base Addition: Add triethylamine (8.2 mL, 59.10 mmol) to the stirred solution.

-

Electrophile Addition: Slowly add methanesulfonyl chloride (4.8 mL, 56.03 mmol) dropwise over 10-15 minutes, ensuring the internal temperature does not exceed 5 °C. A white precipitate (triethylamine hydrochloride) will form.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours.

-

Monitoring: The reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup - Quenching: Carefully pour the reaction mixture into a separatory funnel containing 50 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution to quench any remaining methanesulfonyl chloride and neutralize the acid.

-

Workup - Extraction: Separate the organic layer. Wash the organic layer sequentially with 50 mL of water and 50 mL of brine.

-

Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and wash the solid with a small amount of fresh DCM.

-

Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield a solid.

-

Purification: The crude product is often of high purity. If necessary, it can be recrystallized from a solvent system like ethyl acetate/hexanes or purified by silica gel column chromatography.[4]

Experimental Workflow Diagram

Caption: Experimental workflow for the synthesis of the target compound.

Characterization and Quality Control

To confirm the identity and purity of the synthesized this compound, standard analytical techniques should be employed.

| Technique | Expected Results |

| ¹H NMR | Peaks corresponding to the tert-butyl group (~1.4-1.5 ppm, 9H, singlet), the methyl group of the sulfonyl moiety (~2.8 ppm, 3H, singlet), and the piperazine ring protons (~3.2 ppm and ~3.6 ppm, 4H each, triplets or multiplets). |

| ¹³C NMR | Resonances for the tert-butyl carbons, the methylsulfonyl carbon, and the piperazine carbons. |

| Mass Spec (MS) | The calculated mass for the protonated molecule [M+H]⁺ should be observed. |

| Melting Point | A sharp melting point range indicates high purity. |

Safety Considerations and Waste Disposal

-

Methanesulfonyl Chloride: Highly corrosive, toxic, and a lachrymator. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Triethylamine: Flammable and corrosive. Avoid inhalation and skin contact.

-

Dichloromethane: A volatile chlorinated solvent and a suspected carcinogen. Minimize exposure by handling in a fume hood.

-

Waste Disposal: All organic waste should be collected in a designated chlorinated waste container. Aqueous waste should be neutralized before disposal according to institutional guidelines.

Troubleshooting and Process Optimization

-

Low Yield: May result from incomplete reaction or loss during workup. Ensure the reaction has gone to completion via TLC. Inefficient extraction can be mitigated by performing multiple extractions.

-

Side Reactions: The primary side reaction is the formation of the disubstituted piperazine if the starting material is not properly mono-protected. Using high-quality 1-Boc-piperazine is essential.

-

Purification Issues: If the product is oily or impure after concentration, column chromatography is the recommended purification method.

Conclusion

The synthesis of this compound is a straightforward yet crucial transformation in synthetic organic chemistry. The procedure detailed herein is efficient, scalable, and relies on a fundamental understanding of nucleophilic substitution. By adhering to the described protocol and safety precautions, researchers can reliably produce this valuable intermediate for application in pharmaceutical research and development.

References

-

PubChem, National Institutes of Health. tert-Butyl 4-(5-{[4-(methylsulfonyl)benzyl]oxy}pyrimidin-2-yl)piperazine-1-carboxylate. Available at: [Link]

-

Firth, J. D., et al. (2018). Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]

-

Feng, B., et al. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Indian Journal of Heterocyclic Chemistry. Available at: [Link]

-

Wang, M., et al. (2015). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press. Available at: [Link]

-

O'Brien, P., et al. (2016). General Procedures for the Lithiation/Trapping of N-Boc Piperazines. White Rose Research Online. Available at: [Link]

-

PubChem, National Institutes of Health. tert-Butyl 4-(piperidin-4-yl)piperazine-1-carboxylate. Available at: [Link]

-

ChemiTek. (2024). 1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method. Available at: [Link]

-

Veselý, J., & Kysilka, O. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules. Available at: [Link]

-

D'Amico, L., et al. (2024). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Molecules. Available at: [Link]

-

Ciaffoni, L., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules. Available at: [Link]

Sources

- 1. connectjournals.com [connectjournals.com]

- 2. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 [mdpi.com]

- 4. Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Putative Mechanism of Action of Tert-butyl 4-(methylsulfonyl)piperazine-1-carboxylate

Distribution: For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Tert-butyl 4-(methylsulfonyl)piperazine-1-carboxylate is a molecule for which specific pharmacological data is not extensively available in public literature. This guide, therefore, presents a putative mechanism of action derived from a comprehensive analysis of its structural components and the established pharmacology of related chemical entities. The proposed biological activities and experimental protocols are based on established principles of medicinal chemistry and pharmacology and are intended to guide future research.

Executive Summary

This compound is a synthetic organic compound featuring a piperazine core, a structure of significant interest in medicinal chemistry. The piperazine ring is a "privileged scaffold," frequently found in drugs targeting a wide array of biological systems, particularly the central nervous system (CNS).[1] This guide deconstructs the molecule into its primary functional components—the piperazine heterocycle, the N-tert-butoxycarbonyl (Boc) protecting group, and the N-methylsulfonyl (mesyl) group—to postulate a plausible mechanism of action. We hypothesize that the molecule's activity will be largely dictated by the piperazine core's interaction with CNS receptors, modulated by the electronic and steric properties of its substituents. A comprehensive experimental workflow is proposed to validate this hypothesis, encompassing in vitro and in vivo assays.

Structural and Physicochemical Analysis

The pharmacological profile of a molecule is intrinsically linked to its structure. The subject molecule can be dissected into three key moieties:

-

The Piperazine Core: This six-membered heterocyclic ring containing two nitrogen atoms is a cornerstone of many FDA-approved drugs.[2][3] Its basic nitrogens allow for favorable interactions with biological targets and can be derivatized to fine-tune pharmacological activity and physicochemical properties.[4] Piperazine-containing compounds have demonstrated a wide range of CNS activities, including antipsychotic, antidepressant, and anxiolytic effects.[5]

-

The N-tert-butoxycarbonyl (Boc) Group: The Boc group is a common protecting group in organic synthesis, suggesting that this compound may serve as an intermediate in the creation of more complex molecules.[1][6] Its presence on one of the piperazine nitrogens has several implications:

-

Steric Hindrance: The bulky nature of the Boc group may influence binding to specific receptors, potentially conferring selectivity.

-

Reduced Basicity: It significantly reduces the basicity of the nitrogen to which it is attached, leaving the other nitrogen as the primary site for salt formation and polar interactions.

-

Lipophilicity: The Boc group increases the lipophilicity of the molecule, which could affect its ability to cross the blood-brain barrier.

-

-

The N-Methylsulfonyl (Mesyl) Group: The methylsulfonyl group is a strong electron-withdrawing group and a hydrogen bond acceptor.[7] Its inclusion in drug design can:

-

Modulate pKa: It further reduces the basicity of the adjacent piperazine nitrogen.

-

Enhance Solubility and Metabolic Stability: The sulfonyl group can improve a molecule's pharmacokinetic properties.[8][9]

-

Form Hydrogen Bonds: The oxygen atoms of the sulfonyl group can act as hydrogen bond acceptors, potentially strengthening the interaction with a biological target.[10]

-

Putative Biological Targets and Mechanism of Action

Given the prevalence of the piperazine scaffold in neuropharmacology, the most probable targets for this compound are G-protein coupled receptors (GPCRs) and monoamine transporters within the CNS.

Hypothetical Primary Target: Serotonin Receptors (e.g., 5-HT₁ₐ, 5-HT₂ₐ)

Many N-aryl piperazine derivatives exhibit high affinity for serotonin receptors. We postulate that the subject molecule could act as a modulator of serotonergic neurotransmission. For instance, interaction with the 5-HT₁ₐ receptor, a target for anxiolytics and antidepressants, is a plausible hypothesis.[11]

Postulated Signaling Pathway

If the compound acts as an agonist at the 5-HT₁ₐ receptor, it would likely trigger the following signaling cascade:

-

Receptor Binding: The compound binds to the 5-HT₁ₐ receptor.

-

G-protein Activation: The receptor couples to an inhibitory G-protein (Gi/o).

-

Adenylyl Cyclase Inhibition: The activated G-protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

-

Ion Channel Modulation: This can also lead to the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels, causing neuronal hyperpolarization.

The diagram below illustrates this hypothetical signaling pathway.

Caption: Comprehensive workflow for the elucidation of the compound's mechanism of action.

Conclusion

This compound possesses structural features that suggest a potential interaction with CNS targets, particularly serotonin receptors. The Boc and methylsulfonyl groups are expected to modulate the intrinsic activity of the piperazine core, influencing its affinity, selectivity, and pharmacokinetic properties. The proposed mechanism is hypothetical and requires rigorous experimental validation. The outlined workflow, from broad in vitro screening to targeted in vivo studies, provides a robust framework for elucidating its true pharmacological profile. Such studies will be crucial in determining if this compound is a novel therapeutic agent, a useful research tool, or a versatile synthetic intermediate.

References

-

Cuestiones de Fisioterapia. (n.d.). Design, Synthesis, and Pharmacological Evaluation of Piperazine- Hydrazide Derivatives as Potential CNS-Active Antidepressants. Cuestiones de Fisioterapia. [Link]

-

Cambridge MedChem Consulting. (2022, July 5). Basic Bioisosteres. Cambridge MedChem Consulting. [Link]

-

ResearchGate. (n.d.). Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 2. ResearchGate. [Link]

-

Florida Gulf Coast University. (n.d.). Synthesis, molecular docking studies, and in vitro antimicrobial evaluation of piperazine and triazolo-pyrazine derivatives. Florida Gulf Coast University. [Link]

-

ResearchGate. (n.d.). Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1. ResearchGate. [Link]

-

ResearchGate. (2022, January 13). Newly synthesized piperazine derivatives as tyrosinase inhibitors: in vitro and in silico studies. ResearchGate. [Link]

-

PubMed. (n.d.). New piperazine multi-effect drugs prevent neurofibrillary degeneration and amyloid deposition, and preserve memory in animal models of Alzheimer's disease. [Link]

-

MDPI. (n.d.). Novel Piperazine Derivatives of Vindoline as Anticancer Agents. [Link]

-

PubMed Central. (2025, August 9). Synthesis of piperazine-based benzimidazole derivatives as potent urease inhibitors and molecular docking studies. [Link]

-

PubMed. (2020, September 15). Neuropharmacological assessment in mice and molecular docking of piperazine derivative LQFM212. [Link]

-

Beilstein Journal of Organic Chemistry. (n.d.). Opportunities and challenges for direct C–H functionalization of piperazines. [Link]

-

PubMed. (n.d.). Synthesis and central nervous system depressant activity of new piperazine derivatives and related compounds. II. [Link]

-

International Journal of Biology, Pharmacy and Allied Sciences (IJBPAS). (2023, November 1). PIPERAZINE: A PROMISING SCAFFOLD WITH ANTIMICROBIAL ACTIVITY. [Link]

-

ResearchGate. (n.d.). Study of cns activities of piperine Perse and its bio-enhancing effect on various drugs in experimental animal models | Request PDF. [Link]

-

White Rose eTheses Online. (n.d.). Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)-Sparteine Surrogate. [Link]

-

ResearchGate. (2025, August 7). Application of Sulfonyl in Drug Design | Request PDF. [Link]

-

SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES 1. INTRODUCTION Mannich bases exhibit divers. (n.d.). [Link]

-

PubMed. (n.d.). Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications. [Link]

-

Semantic Scholar. (n.d.). Application of Sulfonyl in Drug Design. [Link]

-

New Journal of Chemistry (RSC Publishing). (n.d.). Efficient one-pot synthesis of enantiomerically pure N-protected-α-substituted piperazines from readily available α-amino acids. [Link]

-

PubMed. (2022, February 25). The importance of sulfur-containing motifs in drug design and discovery. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Piperazine Bioisosteres for Drug Design - Enamine [enamine.net]

- 3. enamine.net [enamine.net]

- 4. Basic Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 5. Synthesis and central nervous system depressant activity of new piperazine derivatives and related compounds. II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 7. researchgate.net [researchgate.net]

- 8. namiki-s.co.jp [namiki-s.co.jp]

- 9. Application of Sulfonyl in Drug Design | Semantic Scholar [semanticscholar.org]

- 10. Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Neuropharmacological assessment in mice and molecular docking of piperazine derivative LQFM212 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Piperazine Scaffold: A Privileged Core in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The piperazine ring, a simple six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, stands as a cornerstone in medicinal chemistry.[1] Its recognition as a "privileged scaffold" is evidenced by its presence in a multitude of FDA-approved drugs across a vast spectrum of therapeutic areas, including oncology, infectious diseases, and disorders of the central nervous system (CNS).[1][2][3] The unique physicochemical properties of the piperazine moiety, such as its basicity, structural rigidity, and capacity for hydrogen bond formation, frequently bestow favorable pharmacokinetic profiles upon drug candidates, including enhanced aqueous solubility and oral bioavailability.[2][4] This guide provides a comprehensive technical exploration of the diverse biological activities of piperazine derivatives, delving into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies pivotal for their evaluation in the drug discovery pipeline.

The Physicochemical and Pharmacokinetic Advantages of the Piperazine Moiety

The widespread integration of the piperazine scaffold in drug design is not coincidental but is rooted in its tunable characteristics that positively influence drug-like properties.[4][5]

-

Basicity and pKa: As a diprotic base, piperazine possesses two distinct pKa values. This allows for fine-tuning of the ionization state at physiological pH, which is critical for target engagement, cell permeability, and solubility.[1]

-

Solubility: The presence of the two nitrogen atoms allows for the formation of salts, significantly enhancing the aqueous solubility of parent molecules, a crucial factor for oral and parenteral drug formulations.[4]

-

Structural Rigidity and Conformational Control: The chair conformation of the piperazine ring provides a degree of rigidity, which can be exploited to orient substituents in a precise three-dimensional arrangement for optimal interaction with biological targets.[4]

-

Hydrogen Bonding Capability: The nitrogen atoms can act as both hydrogen bond donors and acceptors, facilitating strong and specific interactions with amino acid residues within the binding pockets of target proteins.[4]

-

Metabolic Stability: While piperazine itself can be metabolized, strategic substitution on the nitrogen atoms can modulate its metabolic profile, often leading to improved in vivo stability and a more predictable pharmacokinetic profile.[6]

-

Blood-Brain Barrier (BBB) Permeability: The ability to modulate the lipophilicity and basicity of piperazine derivatives allows for the design of compounds that can either penetrate or be excluded from the central nervous system, depending on the therapeutic target.

Therapeutic Applications and Mechanisms of Action

The versatility of the piperazine scaffold is demonstrated by its broad range of biological activities.[7][8][9]

Anthelmintic Activity

Historically, piperazine and its salts (citrate and adipate) have been widely used as anthelmintic agents to treat parasitic worm infections like ascariasis (roundworm) and enterobiasis (pinworm).[3][10]

Mechanism of Action: Piperazine acts as a potent agonist of the γ-aminobutyric acid (GABA) receptors in the neuromuscular systems of nematodes.[11][12][13] This activation leads to the opening of chloride ion (Cl-) channels, causing an influx of chloride ions and hyperpolarization of the muscle cell membrane.[13] The sustained hyperpolarization results in flaccid paralysis of the worm, preventing it from maintaining its position in the host's gastrointestinal tract, leading to its expulsion.[12][13] The selective toxicity of piperazine arises from the fact that in vertebrates, GABAergic signaling is primarily confined to the CNS, whereas in nematodes, these receptors are key components of the peripheral neuromuscular system.[10][12][13]

Caption: Mechanism of anthelmintic action of piperazine.

Anticancer Activity

Arylpiperazine derivatives have emerged as a significant class of compounds in cancer research, demonstrating cytotoxic effects through various mechanisms.[2]

Mechanisms of Action:

-

Cell Cycle Arrest: Many novel piperazine derivatives have been shown to inhibit cancer cell proliferation by inducing cell cycle arrest, often at the G2/M phase.[2]

-

Induction of Apoptosis: Some derivatives can trigger programmed cell death (apoptosis) in cancer cells through caspase-dependent pathways.

-

Kinase Inhibition: The piperazine scaffold frequently serves as a linker connecting pharmacophoric fragments that bind to the ATP-binding pocket of target kinases, which are often dysregulated in cancer. Its basicity can also be leveraged to form salt bridges with acidic residues in the kinase hinge region.[1]

-

PI3K/Akt/mTOR Pathway Inhibition: This signaling pathway is a central regulator in many cancers, and its inhibition by certain piperazine derivatives can suppress tumor growth and proliferation.[2]

Caption: Multi-target anticancer mechanisms of arylpiperazine derivatives.

Central Nervous System (CNS) Activity

Piperazine derivatives are integral to the development of drugs for CNS disorders, including psychosis, depression, and anxiety.[14][15]

Mechanisms of Action:

-

Antipsychotic Activity: Many antipsychotic drugs containing a piperazine moiety act as antagonists or partial agonists at dopamine D2 and serotonin 5-HT1A and 5-HT2A receptors.[1][2] The piperazine scaffold correctly positions the pharmacophoric elements, such as an aryl group, for optimal receptor interaction.[1]

-

Antidepressant and Anxiolytic Activity: Certain piperazine derivatives modulate the levels of monoamine neurotransmitters (serotonin, dopamine, and noradrenaline) in the brain by inhibiting their reuptake or interacting with their receptors.[14][16] For example, vortioxetine, an antidepressant, has a complex mechanism involving serotonin reuptake inhibition and modulation of several serotonin receptors.[14]

Antimicrobial and Antifungal Activity

With the rise of antimicrobial resistance, there is a pressing need for new therapeutic agents.[2] Piperazine derivatives have demonstrated promising activity against various bacterial and fungal pathogens.[17][18][19]

Mechanism of Action: The exact mechanisms are varied and depend on the specific derivative. However, some have been shown to inhibit essential enzymes in microbial metabolic pathways or disrupt the integrity of the microbial cell membrane. The incorporation of electron-withdrawing groups on the piperazine scaffold can enhance antimicrobial activity.[2]

Synthesis of Piperazine Derivatives

The synthesis of piperazine derivatives is versatile, allowing for the introduction of a wide array of substituents to modulate their pharmacological properties.[7][20]

Common Synthetic Strategies:

-

N-Alkylation and N-Arylation: These are fundamental methods for modifying the piperazine core. N-alkylation can be achieved through nucleophilic substitution on alkyl halides or reductive amination.[21] N-arylation often involves transition metal-catalyzed cross-coupling reactions.

-

Cyclization Reactions: The piperazine ring itself can be constructed through various cyclization strategies, such as the reaction of a 1,2-diamine with a 1,2-dielectrophile.

-

C-H Functionalization: Recent advances in synthetic chemistry have enabled the direct functionalization of the carbon atoms of the piperazine ring, opening new avenues for structural diversification.[20]

A general synthetic scheme for a 1,4-disubstituted piperazine is depicted below:

Caption: General synthetic workflow for 1,4-disubstituted piperazines.

Structure-Activity Relationship (SAR) Studies

SAR studies are crucial for optimizing the potency, selectivity, and pharmacokinetic properties of piperazine derivatives.[4][7][16]

-

Substituents on Nitrogen Atoms: The nature of the substituents at the N1 and N4 positions significantly influences biological activity. For instance, in antipsychotics, an aryl group at one nitrogen and a more complex side chain at the other are common features.[2]

-

Stereochemistry: The introduction of chiral centers on the piperazine ring or its substituents can lead to stereoisomers with different pharmacological profiles.

-

Conformational Restriction: Incorporating the piperazine ring into a more rigid bicyclic or polycyclic system can lock it into a specific conformation, potentially increasing affinity and selectivity for a particular target.

Experimental Protocols for Biological Evaluation

A robust and systematic evaluation of the biological activity of novel piperazine derivatives is essential.

In Vitro Cytotoxicity Evaluation (MTT Assay)

This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.[2] It measures the metabolic activity of cells as an indicator of cell viability.[2]

Methodology:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of the piperazine derivatives in the culture medium. Replace the existing medium with the medium containing the test compounds. Include a solvent control (e.g., DMSO) and a negative control (medium only).[2]

-

Incubation: Incubate the plates for a specified period (e.g., 48-72 hours) at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for an additional 1-4 hours to allow for the formation of formazan crystals by mitochondrial dehydrogenases in living cells.[2]

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the solvent control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.[2]

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.[2]

Methodology:

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism from a fresh culture.[2]

-

Compound Dilution: Prepare serial twofold dilutions of the piperazine derivatives in a liquid growth medium in a 96-well plate.

-

Inoculation: Add the standardized microbial inoculum to each well.

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[2]

In Vivo Anti-inflammatory Activity (Carrageenan-Induced Rat Paw Edema)

This is a widely used and reliable model for evaluating the acute anti-inflammatory activity of compounds.[22][23]

Methodology:

-

Animal Acclimatization: Acclimatize rats to the laboratory conditions for a week before the experiment.

-

Compound Administration: Administer the test piperazine derivatives orally or intraperitoneally to different groups of rats. A control group receives the vehicle, and a standard group receives a known anti-inflammatory drug (e.g., indomethacin).

-

Induction of Edema: After a specific time (e.g., 1 hour), inject a phlogistic agent (e.g., 0.1 mL of 1% carrageenan solution) into the sub-plantar region of the right hind paw of each rat.

-

Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.

Quantitative Data Summary

The biological activity of piperazine derivatives is quantified using various parameters depending on the therapeutic target.

| Activity | Parameter | Description |

| Anticancer | IC50 / GI50 | The concentration of the compound that causes 50% inhibition of cell growth. Lower values indicate higher potency.[2] |

| Antimicrobial | MIC | The minimum concentration of the compound that inhibits the visible growth of a microorganism. Lower values indicate higher potency.[2] |

| Antipsychotic | Ki | The binding affinity of the compound to a target receptor (e.g., D2, 5-HT2A). Lower values indicate higher affinity.[2] |

| Anti-inflammatory | % Inhibition of Edema | The percentage reduction in paw edema in the treated group compared to the control group. Higher values indicate greater activity. |

Toxicology and Safety Profile

While piperazine derivatives have significant therapeutic potential, it is crucial to consider their toxicological profile. Some piperazine derivatives, particularly those abused as recreational drugs, can have stimulant effects and may cause adverse effects such as agitation, anxiety, and cardiovascular symptoms.[24][25][26] The metabolism of many piperazine derivatives is primarily mediated by cytochrome P450 enzymes.[25] Therefore, a thorough evaluation of the safety and toxicological profile of any new piperazine derivative is a critical component of the drug development process.[27]

Conclusion and Future Perspectives

The piperazine scaffold continues to be a highly valuable and versatile building block in the design and discovery of new therapeutic agents.[5][8][9] Its ability to favorably modulate the pharmacokinetic and pharmacodynamic properties of molecules makes it an indispensable tool for medicinal chemists.[5] Future research will likely focus on the development of novel synthetic methodologies, including C-H functionalization, to further expand the chemical space of piperazine derivatives.[20] Moreover, the application of computational methods, such as quantitative structure-activity relationship (QSAR) studies and molecular docking, will continue to play a crucial role in the rational design of more potent and selective piperazine-based drugs.[16][28] The polypharmacology of piperazine derivatives, their ability to interact with multiple targets, can also be strategically harnessed to design multi-target ligands for complex diseases.[1]

References

- Piperazine - Wikipedia. [URL: https://en.wikipedia.org/wiki/Piperazine]

- Exploring the Biological Activity of Novel Piperazine Derivatives: A Technical Guide - Benchchem. [URL: https://www.benchchem.

- Biological Activities of Piperazine Derivatives: A Comprehensive Review. [URL: https://www.linkedin.

- Pharmacology of Piperazine ; Definition, Uses, Mechanism of action, Side effects - YouTube. [URL: https://www.youtube.

- What is the mechanism of Piperazine? - Patsnap Synapse. [URL: https://www.patsnap.

- Piperazine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall. [URL: https://www.

- Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry | NATURALISTA CAMPANO. [URL: https://naturalistacampano.

- An Overview of Piperazine Scaffold as Promising Nucleus for Different Therapeutic Targets. [URL: https://www.eurekaselect.com/article/105435]

- An Overview of Piperazine Scaffold as Promising Nucleus for Different Therapeutic Targets. [URL: https://www.ingentaconnect.com/content/ben/cpd/2020/00000026/00000035/art00008]

- An Overview of Piperazine Scaffold as Promising Nucleus for Different Therapeutic Targets. [URL: https://www.researchgate.net/publication/343274296_An_Overview_of_Piperazine_Scaffold_as_Promising_Nucleus_for_Different_Therapeutic_Targets]

- Role of piperazine scaffolds in medicinal chemistry - Benchchem. [URL: https://www.benchchem.com/blog/role-of-piperazine-scaffolds-in-medicinal-chemistry/]

- An In-depth Technical Guide to the Mechanism of Action of Piperazine - Benchchem. [URL: https://www.benchchem.com/blog/an-in-depth-technical-guide-to-the-mechanism-of-action-of-piperazine/]

- The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/35848922/]

- Current awareness of piperazines: pharmacology and toxicology. - Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Current-awareness-of-piperazines%3A-pharmacology-and-Elliott/b16e14716e25679905d415177b949989635b7501]

- Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization - MDPI. [URL: https://www.mdpi.com/1420-3049/26/20/6113]

- Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. [URL: https://www.eurekaselect.com/article/136894]

- Current awareness of piperazines: pharmacology and toxicology - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/21744514/]

- Quantitative structure-activity relationship analysis of aryl alkanol piperazine derivatives with antidepressant activities - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/24783307/]

- Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. [URL: https://www.jocpr.com/articles/synthesis-of-pyrimidine-incorporated-piperazine-derivatives-and-their-antimicrobial-activity.pdf]

- Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/38685782/]

- Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8125633/]

- Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents - ResearchGate. [URL: https://www.researchgate.net/publication/281140003_Synthesis_and_biological_activities_of_piperazine_derivatives_as_antimicrobial_and_antifungal_agents]

- Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - Dalton Transactions (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlelanding/2021/dt/d0dt03569f]

- Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10454378/]

- Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/30151922/]

- Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives | Request PDF - ResearchGate. [URL: https://www.researchgate.

- Piperazine derivatives as dangerous abused compounds. [URL: https://www.degruyter.com/document/doi/10.2478/acph-2020-0035/html]

- Synthesis and Biological Evaluation of Some Piperazine Derivatives as Anti-Inflammatory Agents | Journal of Drug Delivery and Therapeutics. [URL: https://jddtonline.info/index.php/jddt/article/view/3204]

- Synthesis and Biological Evaluation of Some Piperazine Derivatives as Anti-Inflammatory Agents - ResearchGate. [URL: https://www.researchgate.

- Piperazine: Human health tier II assessment. [URL: https://www.industrialchemicals.gov.au/sites/default/files/Piperazine_Human%20health%20tier%20II%20assessment.pdf]

- Piperazine derivatives as metabolites of therapeutic drugs. - ResearchGate. [URL: https://www.researchgate.net/figure/Piperazine-derivatives-as-metabolites-of-therapeutic-drugs_fig1_375629311]

- Synthesis, Biological Evaluation, and QPLD Studies of Piperazine Derivatives as Potential DPP-IV Inhibitors | Bentham Science Publishers. [URL: https://www.eurekaselect.com/article/119565]

- Piperazine derivatives as dangerous abused compounds - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/32412428/]

- Synthesis and biological activity of piperazine derivatives of phenothiazine - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/22194121/]

- Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry - ResearchGate. [URL: https://www.researchgate.

- Synthesis and pharmacological evaluation of piperidine (piperazine)-amide substituted derivatives as multi-target antipsychotics - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/32828898/]

- Comparative Pharmacokinetics of Piperazine Salts: A Guide for Researchers - Benchchem. [URL: https://www.benchchem.com/blog/comparative-pharmacokinetics-of-piperazine-salts-a-guide-for-researchers/]

- Coumarin-piperazine derivatives as biologically active compounds - PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7009668/]

- Piperazine derivatives with central pharmacological activity used as therapeutic tools. [URL: https://onlinelibrary.wiley.com/doi/abs/10.1111/fcp.12408]

- Synthesis, Biological Evaluation, and QPLD Studies of Piperazine Derivatives as Potential DPP-IV Inhibitors - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/34743666/]

- Design, synthesis, and biological evaluation of piperazine derivatives involved in the 5-HT1AR/BDNF/PKA pathway - Taylor & Francis Online. [URL: https://www.tandfonline.com/doi/full/10.1080/14756366.2022.2045618]

- 2277–4998 PIPERAZINE: A PROMISING SCAFFOLD WITH ANTIMICROBIAL ACTIVITY - International Journal of Biology, Pharmacy and Allied Sciences (IJBPAS). [URL: https://ijbpas.com/pdf/2023/November/MS_IJBPAS_2023_7565.pdf]

- Effects of Piperazine Derivative on Paclitaxel Pharmacokinetics - MDPI. [URL: https://www.mdpi.com/1999-4923/11/1/22]

- Novel Piperazine Derivatives as Potent Antihistamine, Anti-Inflammatory, and Anticancer Agents, their Synthesis and Characterization - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/38455799/]

- Novel Piperazine Derivatives of Vindoline as Anticancer Agents - MDPI. [URL: https://www.mdpi.com/1420-3049/27/21/7234]

- Piperazine derivatives for therapeutic use: a patent review (2010-present) - Taylor & Francis Online. [URL: https://www.tandfonline.com/doi/abs/10.1517/13543776.2016.1182223]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. youtube.com [youtube.com]

- 4. benthamdirect.com [benthamdirect.com]

- 5. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. museonaturalistico.it [museonaturalistico.it]

- 8. An Overview of Piperazine Scaffold as Promising Nucleus for Different Therapeutic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. An Overview of Piperazine Scaffold as Promising Nucleus for Diffe...: Ingenta Connect [ingentaconnect.com]

- 10. Piperazine - Wikipedia [en.wikipedia.org]

- 11. What is the mechanism of Piperazine? [synapse.patsnap.com]

- 12. Piperazine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Quantitative structure-activity relationship analysis of aryl alkanol piperazine derivatives with antidepressant activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]

- 18. Synthesis and biological activity of piperazine derivatives of phenothiazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. ijbpas.com [ijbpas.com]

- 20. mdpi.com [mdpi.com]

- 21. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 22. jddtonline.info [jddtonline.info]

- 23. researchgate.net [researchgate.net]

- 24. Current awareness of piperazines: pharmacology and toxicology. | Semantic Scholar [semanticscholar.org]

- 25. Current awareness of piperazines: pharmacology and toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. hrcak.srce.hr [hrcak.srce.hr]

- 27. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 28. Synthesis, Biological Evaluation, and QPLD Studies of Piperazine Derivatives as Potential DPP-IV Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Solubility and Stability of Tert-butyl 4-(methylsulfonyl)piperazine-1-carboxylate

Foreword: Navigating the Critical Path of Early-Stage Drug Development

In the landscape of pharmaceutical research and development, the journey from a promising chemical entity to a viable drug candidate is fraught with challenges. Among the most critical early hurdles are the physicochemical properties of the molecule, with solubility and stability standing as foundational pillars that dictate its ultimate success. This guide is intended for researchers, scientists, and drug development professionals, offering a deep dive into the core principles and practical methodologies for characterizing a key building block: Tert-butyl 4-(methylsulfonyl)piperazine-1-carboxylate. While specific experimental data for this compound is not extensively published, this document will serve as a comprehensive roadmap, providing the theoretical framework and detailed protocols necessary to thoroughly evaluate its solubility and stability profiles. By understanding the "why" behind the "how," researchers can make informed decisions, anticipate potential liabilities, and strategically advance their drug discovery programs.

Physicochemical Characterization: The Molecular Blueprint

Before embarking on solubility and stability assessments, a fundamental understanding of the molecule's intrinsic properties is paramount. This compound, with the molecular formula C₁₀H₂₀N₂O₄S, possesses a unique combination of functional groups that will govern its behavior in various environments.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value/Information | Significance in Drug Development |

| Molecular Weight | 264.34 g/mol | Influences diffusion and absorption characteristics. |

| Structure | A piperazine ring with a tert-butoxycarbonyl (Boc) protecting group on one nitrogen and a methylsulfonyl group on the other. | The Boc group imparts lipophilicity, while the methylsulfonyl group is a polar, electron-withdrawing group. The piperazine core provides a basic nitrogen. |

| pKa (Predicted) | The piperazine nitrogen is predicted to have a pKa in the range of 7.5-8.5. | Dictates the ionization state at physiological pH, which significantly impacts solubility, permeability, and receptor binding. |

| LogP (Predicted) | Predicted to be in the range of 1.0-2.0. | Indicates the lipophilicity of the molecule, affecting its solubility in both aqueous and organic media, as well as its membrane permeability. |

Note: The pKa and LogP values are estimations based on the structure and may vary depending on the prediction software and experimental conditions.

Solubility Determination: A Gateway to Bioavailability

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability.[1] Poor aqueous solubility can lead to low and variable absorption, posing a significant challenge for formulation development.[2] Therefore, a thorough understanding of the solubility of this compound in various media is essential.

Types of Solubility Assessment

There are two primary types of solubility measurements that provide different, yet complementary, insights:

-

Kinetic Solubility: This measures the concentration of a compound in an aqueous buffer after a small amount of a concentrated stock solution (typically in DMSO) is added.[2] It is a high-throughput screening method used in early discovery to rank compounds.[3]

-

Thermodynamic Solubility: This represents the true equilibrium solubility of the solid form of the compound in a given solvent.[2][4] It is a more time-consuming but accurate measurement, often considered the "gold standard" and is crucial for later-stage development.[5]

Experimental Protocol: Kinetic Solubility by Nephelometry

Nephelometry, which measures the scattering of light by suspended particles, is a rapid and efficient method for determining kinetic solubility.[1][3]

Methodology:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).

-

Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution in DMSO to create a range of concentrations.

-

Addition to Aqueous Buffer: Transfer a small, fixed volume (e.g., 2 µL) of each DMSO solution to a corresponding well of a 96-well plate containing a larger volume (e.g., 198 µL) of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). This results in a final DMSO concentration of 1%.

-

Incubation and Measurement: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 2 hours) with gentle shaking.

-

Nephelometric Reading: Measure the turbidity of each well using a nephelometer. The concentration at which a significant increase in turbidity is observed corresponds to the kinetic solubility.

Experimental Protocol: Thermodynamic Solubility by the Shake-Flask Method

The shake-flask method is the benchmark for determining thermodynamic solubility.[5]

Methodology:

-

Sample Preparation: Add an excess amount of solid this compound to a series of vials containing different solvents (e.g., water, 0.1 N HCl, phosphate buffers at various pH values).

-

Equilibration: Tightly seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge or filter the samples to separate the undissolved solid from the saturated solution.[4] Care must be taken to avoid precipitation or adsorption of the compound to the filter material.[4]

-

Quantification: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Caption: Workflow for determining kinetic and thermodynamic solubility.

Stability Assessment: Ensuring Molecular Integrity

A drug substance must remain stable throughout its shelf life to ensure its safety and efficacy.[6] Stability studies are designed to identify potential degradation pathways and to develop a stability-indicating analytical method.[7]

Forced Degradation Studies (Stress Testing)

Forced degradation studies involve subjecting the compound to harsh conditions to accelerate its decomposition.[7][8] This helps in identifying the likely degradation products and understanding the degradation pathways.[9] The typical stress conditions include:

-

Acidic and Basic Hydrolysis: Treatment with strong acids (e.g., 0.1 N HCl) and bases (e.g., 0.1 N NaOH) at elevated temperatures. Given the presence of the Boc protecting group, hydrolysis under acidic conditions is a likely degradation pathway. The piperazine ring itself can also be susceptible to degradation under extreme pH conditions.[10]

-

Oxidation: Exposure to an oxidizing agent, such as hydrogen peroxide (H₂O₂). The sulfur atom in the methylsulfonyl group and the nitrogen atoms in the piperazine ring are potential sites of oxidation.

-

Thermal Degradation: Heating the solid compound at a high temperature (e.g., 60-80°C). While piperazine has been reported to be resistant to thermal degradation up to a certain temperature, the overall stability of the molecule needs to be assessed.[10]

-

Photostability: Exposing the compound to light, typically a combination of UV and visible light, as per ICH Q1B guidelines.

Development of a Stability-Indicating HPLC Method

A stability-indicating analytical method is a validated quantitative analytical procedure that can detect changes with time in the properties of the drug substance and drug product.[6] For this compound, a reversed-phase HPLC (RP-HPLC) method with UV or mass spectrometric (MS) detection would be the method of choice.

Key aspects of method development and validation:

-

Specificity: The method must be able to resolve the parent compound from its degradation products and any potential impurities.[11] This is demonstrated by analyzing the samples from the forced degradation studies.

-

Linearity and Range: The method should provide a linear response to the concentration of the analyte over a defined range.

-

Accuracy and Precision: The method must be accurate (close to the true value) and precise (reproducible).

-

Robustness: The method should be insensitive to small, deliberate variations in method parameters.

Caption: Workflow for forced degradation studies.

Practical Insights and Troubleshooting

-

Co-solvent Effects: When determining kinetic solubility, be mindful that DMSO can act as a co-solvent, potentially overestimating the solubility compared to the thermodynamic value.[4]

-

Solid-State Properties: The crystalline form of the compound can significantly influence its thermodynamic solubility.[4] It is advisable to characterize the solid form (e.g., by X-ray powder diffraction) used in the experiments.

-

Mass Balance: In forced degradation studies, it is important to account for the mass balance, which is the sum of the assay of the parent compound and the levels of all degradation products. This helps ensure that all significant degradants have been detected.

-

Anhydrous Conditions: For molecules that are sensitive to water, such as those with labile protecting groups, forced degradation studies under anhydrous conditions may be necessary to understand degradation pathways that are not initiated by hydrolysis.[12]

Conclusion: A Foundation for Success

The solubility and stability of this compound are critical attributes that will profoundly impact its development as a potential drug candidate. This guide has provided a comprehensive framework of the principles and methodologies required for a thorough characterization. By systematically evaluating its solubility in various media and understanding its degradation pathways under stress conditions, researchers can build a robust data package to support informed decision-making, optimize formulation strategies, and ultimately, increase the probability of success in the challenging yet rewarding endeavor of drug development.

References

-

What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011). IntechOpen. [Link]

-

Stability-indicating sulfa drug analysis using high-performance liquid chromatography. (1979). Journal of Pharmaceutical Sciences. [Link]

-

A review of methods for solubility determination in biopharmaceutical drug characterisation. (2019). ResearchGate. [Link]

-

Measuring the solubility of pharmaceutical compounds using NEPHEL.O. (n.d.). Rheolution. [Link]

-

Drug solubility: why testing early matters in HTS. (2023). BMG LABTECH. [Link]

-

Stability indicating assay. (2014). SlideShare. [Link]

-

Degradation study of piperazine, its blends and structural analogs for CO2 capture: A review. (2021). ScienceDirect. [Link]

-

Development and Validation of a Stability-Indicating HPLC Method for the Simultaneous Determination of Sulfadiazine Sodium and Trimethoprim in Injectable Solution Formulation. (2021). National Institutes of Health. [Link]

-

A New Approach to Forced Degradation Studies Using Anhydrous Conditions. (2014). Pharmaceutical Technology. [Link]

-

Forced Degradation Studies for Biopharmaceuticals. (2013). BioPharm International. [Link]

-

Development of forced degradation and stability indicating studies of drugs—A review. (2012). National Institutes of Health. [Link]

-

Forced Degradation – A Review. (2022). Biomedical Journal of Scientific & Technical Research. [Link]

Sources

- 1. rheolution.com [rheolution.com]

- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 3. bmglabtech.com [bmglabtech.com]

- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 5. researchgate.net [researchgate.net]

- 6. Stability indicating assay | PPT [slideshare.net]

- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biopharminternational.com [biopharminternational.com]

- 9. biomedres.us [biomedres.us]

- 10. researchgate.net [researchgate.net]

- 11. Development and Validation of a Stability-Indicating HPLC Method for the Simultaneous Determination of Sulfadiazine Sodium and Trimethoprim in Injectable Solution Formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pharmtech.com [pharmtech.com]

An Integrated Spectroscopic Approach to the Structural Elucidation of C10H20N2O4S

A Senior Application Scientist's Guide for Researchers in Drug Development

In the realm of drug discovery and development, the unambiguous determination of a molecule's structure is a cornerstone of progress. The molecular formula C10H20N2O4S represents a vast landscape of potential isomeric structures, each with unique chemical and pharmacological properties. This guide provides an in-depth, methodology-focused workflow for the structural elucidation of a novel compound with this formula, leveraging the synergistic power of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. Our approach emphasizes not just the acquisition of data, but the strategic integration of spectral information to build a coherent and validated molecular structure.

Part 1: Foundational Analysis - The Degree of Unsaturation

Before any spectral data is acquired, a critical first step is to calculate the degree of unsaturation (DoU), also known as the double bond equivalent. This simple calculation provides invaluable insight into the possible presence of rings and/or multiple bonds within the molecule.[1]

The formula for calculating the Degree of Unsaturation is:

DoU = C + 1 + (N/2) - (H/2) - (X/2)

Where:

-

C = number of carbon atoms

-

N = number of nitrogen atoms

-

H = number of hydrogen atoms

-

X = number of halogen atoms

For C10H20N2O4S, the calculation is as follows:

DoU = 10 + 1 + (2/2) - (20/2) = 11 + 1 - 10 = 2

A Degree of Unsaturation of 2 suggests several possibilities for the molecular structure, such as:

-

Two double bonds (e.g., two C=O, two C=C, or one of each)

-

One triple bond (e.g., C≡N or C≡C)

-

Two rings

-

One ring and one double bond

This initial calculation immediately narrows the field of potential structures and provides a framework for interpreting the forthcoming spectroscopic data.

Part 2: Mass Spectrometry (MS) - The Molecular Blueprint

Mass spectrometry is the first spectroscopic technique to be employed, as it provides the molecular weight of the compound and crucial information about its elemental composition and fragmentation patterns.[2][3]

Expertise & Experience: Experimental Choices in MS

The choice of ionization technique is critical. For a novel compound of unknown stability, a "soft" ionization method like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) is preferable to Electron Ionization (EI) to minimize fragmentation and ensure the observation of the molecular ion peak.[3][4] High-resolution mass spectrometry (HRMS) is indispensable for determining the exact mass to four or more decimal places, which allows for the confirmation of the molecular formula.[5]

Experimental Protocol: High-Resolution Mass Spectrometry

-

Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water). The solvent choice should be compatible with the chosen ionization technique.

-

Instrumentation: Utilize a high-resolution mass spectrometer, such as an Orbitrap or a Time-of-Flight (TOF) instrument.[6][7]

-

Ionization: For ESI, infuse the sample solution directly into the source at a flow rate of 5-10 µL/min.

-

Data Acquisition: Acquire the spectrum in both positive and negative ion modes to observe the [M+H]+ and [M-H]- ions, respectively.

-

Data Analysis:

-

Identify the molecular ion peak and use its exact mass to confirm the elemental composition (C10H20N2O4S).

-

Analyze the isotopic pattern, particularly the M+1 and M+2 peaks, to further confirm the presence and number of sulfur and carbon atoms.[8]

-

Induce fragmentation (e.g., through collision-induced dissociation, CID) to generate a tandem mass spectrum (MS/MS). The fragmentation pattern can reveal the presence of stable substructures.[8][9]

-

Data Presentation: Expected MS Data

| Parameter | Expected Value/Observation | Significance |

| Molecular Formula | C10H20N2O4S | Confirmed by HRMS |

| Exact Mass | 280.1119 | The theoretical exact mass for C10H20N2O4S |

| Molecular Ion Peak | m/z 281.1192 [M+H]+ | Provides the molecular weight |

| Nitrogen Rule | Even molecular weight | Consistent with an even number of nitrogen atoms[2] |

| Isotopic Pattern | Presence of a significant M+2 peak | Indicative of the presence of a sulfur atom |

Visualization: MS Experimental Workflow

Caption: Workflow for Mass Spectrometry Analysis.

Part 3: Infrared (IR) Spectroscopy - Functional Group Identification

IR spectroscopy probes the vibrational frequencies of bonds within a molecule, providing a "fingerprint" that is characteristic of the functional groups present.[10][11]

Expertise & Experience: Causality in IR Analysis

Given the molecular formula C10H20N2O4S and a DoU of 2, we can anticipate the presence of carbonyl groups (C=O), and potentially C=C or C=N bonds. The presence of oxygen and nitrogen also suggests the possibility of hydroxyl (O-H) and amine (N-H) groups. The IR spectrum is a rapid and effective tool for confirming or refuting the presence of these key functional groups.[12][13]

Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation:

-

Solid Samples: Prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.

-

Liquid/Oil Samples: Place a drop of the sample between two salt plates (e.g., NaCl or KBr) to create a thin film.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum, typically in the range of 4000 to 400 cm-1.

-

Data Analysis:

-

Identify characteristic absorption bands for key functional groups.

-

Pay close attention to the diagnostic regions: >3000 cm-1 (O-H, N-H, C-H), 2300-2100 cm-1 (triple bonds), and 1800-1600 cm-1 (double bonds, especially C=O).[14]

-

The region below 1500 cm-1 is the "fingerprint region" and is unique to the molecule as a whole.[10][11]

-

Data Presentation: Potential IR Absorptions for C10H20N2O4S

| Wavenumber (cm-1) | Bond Vibration | Functional Group Implication |

| 3500–3200 (broad) | O–H stretch | Alcohol, Carboxylic Acid |

| 3400–3250 (medium) | N–H stretch | Amine, Amide |

| 3000–2850 (medium) | C–H stretch | Alkane |

| 1760–1665 (strong) | C=O stretch | Carboxylic Acid, Ester, Amide, Ketone[15] |

| 1350-1300 & 1160-1120 | S=O stretch | Sulfonamide, Sulfone, Sulfonate |

| 1320–1000 (strong) | C–O stretch | Alcohol, Ester, Ether, Carboxylic Acid |

| 1250–1020 (medium) | C–N stretch | Amine, Amide |

Part 4: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Structural Map

NMR spectroscopy is arguably the most powerful tool for structure elucidation, providing detailed information about the carbon-hydrogen framework of a molecule.[16][17] We will focus on 1H and 13C NMR.

Expertise & Experience: The Logic of NMR Experiments

A standard 1D 1H NMR spectrum is the starting point, revealing the number of unique proton environments, their integration (relative number of protons), and their splitting patterns (information about neighboring protons).[18][19] A 13C NMR spectrum, typically proton-decoupled, shows the number of unique carbon environments.[20] For a molecule of this complexity, 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are essential to definitively map out the connectivity between protons and carbons.[1][21]

Experimental Protocol: 1H and 13C NMR

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl3, D2O, or DMSO-d6). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.

-

Data Acquisition:

-

Acquire a standard 1D 1H NMR spectrum.

-

Acquire a proton-decoupled 1D 13C NMR spectrum.

-

If necessary, acquire 2D spectra (e.g., COSY, HSQC) to resolve ambiguities.

-

-

Data Analysis:

-

1H NMR:

-

Chemical Shift (δ): The position of a signal indicates the electronic environment of the protons.[18][22]

-

Integration: The area under each signal corresponds to the relative number of protons.

-

Multiplicity (Splitting): The splitting pattern (singlet, doublet, triplet, etc.) reveals the number of adjacent protons (n+1 rule).[16]

-

-

13C NMR:

-

Number of Signals: Indicates the number of chemically non-equivalent carbon atoms.[20]

-

Chemical Shift (δ): The position of a signal indicates the type of carbon (e.g., alkyl, alkene, carbonyl).

-

-

Data Presentation: Hypothetical NMR Data Interpretation

| 1H NMR Data | Interpretation | 13C NMR Data | Interpretation |

| δ 0.9 (t, 6H) | Two equivalent -CH3 groups next to a -CH2 | δ 14.2 | -CH3 carbon |

| δ 1.6 (m, 4H) | Two equivalent -CH2- groups | δ 22.5, 31.8 | -CH2- carbons |

| δ 3.5 (t, 4H) | Two equivalent -CH2- groups adjacent to an electronegative atom (O, N) | δ 65.0 | -CH2-O or -CH2-N carbon |

| δ 7.5 (br s, 2H) | Two equivalent N-H protons (e.g., in a sulfonamide) | δ 172.1 | Carbonyl carbon (e.g., amide) |

| δ 10.2 (br s, 2H) | Two labile protons (e.g., carboxylic acid or protonated amine) |

Note: This is illustrative data for one possible isomer.

Part 5: Data Integration and Structure Elucidation - The Final Assembly

The final and most critical phase is the integration of all spectroscopic data to propose a single, coherent structure.[23][24][25]

Trustworthiness: A Self-Validating System

Each piece of data must corroborate the others. A proposed structure is only trustworthy if it is consistent with the MS, IR, and NMR data simultaneously.

Visualization: Integrated Structure Elucidation Workflow

Caption: Integrated workflow for structure elucidation.

Logical Workflow for Assembly

-

Start with the Molecular Formula (from MS) and DoU.

-

Identify Key Functional Groups (from IR). For example, a strong peak around 1700 cm-1 and a broad peak around 3300 cm-1 would strongly suggest a carboxylic acid. The presence of S=O stretches would point towards a sulfonyl group.

-

Build Fragments from NMR. Use COSY to connect adjacent protons and HSQC to link protons to their attached carbons. For instance, a triplet integrating to 3H and a quartet integrating to 2H that are correlated in a COSY spectrum indicate an ethyl group (-CH2CH3).

-

Assemble the Fragments. Piece together the fragments identified from NMR in a way that is consistent with the functional groups identified by IR and the overall molecular formula and DoU.

-

Validate the Proposed Structure. The final proposed structure must account for every peak in every spectrum. The predicted fragmentation in the mass spectrum should align with the observed fragments. The chemical shifts in the NMR must be consistent with the proposed electronic environments.

Conclusion

The structural elucidation of a novel compound such as one with the formula C10H20N2O4S is a systematic process of inquiry, deduction, and validation. By employing a multi-spectroscopic approach that begins with a foundational understanding of the degree of unsaturation and logically integrates data from mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance, researchers can confidently and accurately determine the molecular architecture of new chemical entities. This integrated workflow not only provides a pathway to a final structure but also ensures a high degree of confidence and scientific integrity in the result, a non-negotiable requirement in the field of drug development.

References

- Establishing a Spectroscopic Analysis Procedure for Identifying the Molecular Structure of Organic Compounds to Enhance Chemistry Students' Problem-Solving Skills. Google Scholar.

- Spectroscopic Methods in Organic Analysis | Organic Chemistry II Class Notes. Fiveable.

- Organic Chemistry/Spectroscopy. Wikibooks.

- How to Interpret NMR Spectroscopy Results: A Beginner's Guide. AZoOptics.

- Mass spectral interpret

- Principles of Organic Spectroscopy. Open Access Journals.

- 12.7 Interpreting Infrared Spectra.

- Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry.

- interpreting infra-red spectra. Chemguide.

- 12.2: Interpreting Mass Spectra. Chemistry LibreTexts.

- 12.7: Interpreting Infrared Spectra. Chemistry LibreTexts.

- 12.2 Interpreting Mass Spectra. OpenStax.

- The Basics of Interpreting a Proton (1H) NMR Spectrum. ACD/Labs.

- Interpreting Infrared Spectra. Specac Ltd.

- NMR spectroscopy - An Easy Introduction. Chemistry Steps.

- Interpretation of Mass Spectra: Mclafferty, EI Techniques. StudySmarter.

- Chemical compound - Spectroscopy, Organic, Analysis. Britannica.

- NMR - Interpret

- 6.

- Interpretation Of Mass Spectra Of Organic Compounds. Google Search.

- Structure Elucid

- 1H NMR spectrum of Compound 32. The Royal Society of Chemistry.

- Table of Characteristic IR Absorptions. University of Colorado Boulder.

- Structure Elucid

- NMR Spectroscopy – 1H NMR Chemical Shifts. University of Wisconsin-Madison.

- IR Chart. University of Colorado Boulder.

- IR Absorption Table. University of Puget Sound.

- Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy.

- Coisolation of peptide pairs for peptide identification and MS/MS-based quantification.

- Organic Chemistry - Structure Elucid

- 1H NMR spectra of IL-3 (cholinium pyruv

- Differential Affinity Chromatography Coupled to Mass Spectrometry: A Suitable Tool to Identify Common Binding Proteins of a Broad-Range Antimicrobial Peptide Derived from Leucinostatin.

- ¹H NMR spectra (500 MHz, 298 K, D2O) of (a) VP‐A‐PV‐(O(C2H4O)3‐Bu)2 and...

- Structural Analysis of the 20S Proteasome Using Native Mass Spectrometry and Ultraviolet Photodissoci

- AI redefines mass spectrometry chemicals identification: retention time prediction in metabolomics and for a Human Exposome Project. PubMed Central.

- Functionalizing tandem mass tags for streamlining click-based quantit

- Nuclear magnetic resonance structure elucid

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Mass spectral interpretation - Wikipedia [en.wikipedia.org]

- 3. studysmarter.co.uk [studysmarter.co.uk]

- 4. Interpretation Of Mass Spectra Of Organic Compounds [api.motion.ac.in]

- 5. 12.2 Interpreting Mass Spectra - Organic Chemistry | OpenStax [openstax.org]

- 6. rsc.org [rsc.org]

- 7. Structural Analysis of the 20S Proteasome Using Native Mass Spectrometry and Ultraviolet Photodissociation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Nuclear magnetic resonance structure elucidation of peptide b2 ions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 12.7 Interpreting Infrared Spectra – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 11. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. chemguide.co.uk [chemguide.co.uk]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. IR Absorption Table [webspectra.chem.ucla.edu]

- 16. NMR spectroscopy - An Easy Introduction - Chemistry Steps [chemistrysteps.com]

- 17. Chemical compound - Spectroscopy, Organic, Analysis | Britannica [britannica.com]

- 18. acdlabs.com [acdlabs.com]

- 19. 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I [kpu.pressbooks.pub]

- 20. azooptics.com [azooptics.com]

- 21. researchgate.net [researchgate.net]

- 22. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 23. karary.edu.sd [karary.edu.sd]

- 24. youtube.com [youtube.com]

- 25. m.youtube.com [m.youtube.com]

The Sulfonylpiperazine Scaffold: A Privileged Motif in Modern Drug Discovery - An In-depth Guide to Structure-Activity Relationships

Introduction: The Ascendancy of the Sulfonylpiperazine Core